molecular formula C15H21N3O3 B1643838 1-Boc-4-(4-pyridinylcarbonyl)-piperazine

1-Boc-4-(4-pyridinylcarbonyl)-piperazine

Cat. No. B1643838
M. Wt: 291.35 g/mol
InChI Key: CWFNWRPQLBFKMG-UHFFFAOYSA-N
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Patent
US05354747

Procedure details

The title material was synthesized from the title product of Example 26 (1.3 g, 4.46 mmol) by the method described in Example 25, except that the title free base was generated by treatment of its HCl salt with 0.5N K2CO3 in CH2Cl2. The CH2Cl2 solution was dried over Na2SO4 and all solvent removed under reduced pressure to provide 333 mg of the title free base. This material was used without further purification.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]([N:9]2[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10]2)=[O:8])=[CH:3][CH:2]=1.Cl.C([O-])([O-])=O.[K+].[K+]>C(Cl)Cl>[N:1]1[CH:6]=[CH:5][C:4]([C:7]([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[O:8])=[CH:3][CH:2]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
N1=CC=C(C=C1)C(=O)N1CCN(CC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The CH2Cl2 solution was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
all solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide 333 mg of the title free base
CUSTOM
Type
CUSTOM
Details
This material was used without further purification

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C(=O)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.